molecular formula C28H44N2 B7780363 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- CAS No. 72914-16-0

2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-

Cat. No.: B7780363
CAS No.: 72914-16-0
M. Wt: 408.7 g/mol
InChI Key: XESULGDWYLQAKK-UHFFFAOYSA-N
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Description

Significance of Substituted 2,2'-Bipyridine (B1663995) Ligands in Contemporary Chemical Research

Substituted 2,2'-bipyridine ligands are a cornerstone of modern chemical research due to their exceptional versatility and robust chelating ability with a vast range of metal ions. rsc.orgbiosynth.com These bidentate ligands, which bind to metals through their two nitrogen atoms, form stable complexes that are integral to numerous applications. rsc.org The functionalization of the bipyridine framework allows for precise control over the electronic properties of the resulting metal complexes. For instance, adding electron-donating or electron-withdrawing groups can alter the redox potentials and photophysical characteristics, which is crucial for developing photosensitizers used in solar energy conversion and luminescent materials for advanced displays. biosynth.com

In the realm of catalysis, these ligands are indispensable. The ability to tailor the ligand's structure has led to significant breakthroughs in transition-metal catalyzed reactions, including cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. nih.govnih.gov The stability and predictable coordination of bipyridine ligands make them reliable components in the design of highly active and selective catalysts. nih.gov

Rationale for Sterically Hindered 6,6'-Disubstituted Bipyridines

The strategic placement of large, bulky substituents at the 6 and 6' positions of the bipyridine ring—the positions directly adjacent to the nitrogen donor atoms—imparts significant steric hindrance around the coordinated metal center. This steric bulk is not an impediment but a design feature with several key advantages.

Firstly, it can enforce unusual coordination geometries and lower coordination numbers on the metal ion, which can lead to unique and desirable reactivity. mdpi.com This steric clashing can prevent the formation of unwanted dimeric or polymeric species, favoring the creation of well-defined, monomeric catalytic centers. rsc.org Secondly, these bulky groups act as a protective shield for the metal center, preventing deactivation pathways and thereby increasing the stability and operational lifetime of a catalyst. rsc.org In a recent study on nickel catalysts, it was observed that bulkier substituents at the 6,6'-positions stabilized the Ni(I) oxidation state. rsc.org However, this steric bulk can also hinder or prevent the coordination of the ligand to certain metal precursors. rsc.org

The steric properties of these ligands can also profoundly influence the selectivity of a reaction by controlling how a substrate approaches the metal's active site. While significant steric hindrance can sometimes lead to lower catalytic turnover frequencies, it can also enhance selectivity for specific products. rsc.org

Scope and Research Trajectories for 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-

While detailed research findings on 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- are not extensively available in public literature, its structure suggests clear directions for future investigation based on the established principles of sterically hindered ligands. The 1-butylpentyl group (also known as the nonan-5-yl group) is a large, flexible, and non-aromatic alkyl substituent. Its presence at the 6,6'-positions creates a significant steric pocket around the metal-binding site.

Catalysis: A primary research trajectory would be the exploration of its metal complexes (e.g., with iridium, rhodium, nickel, or copper) in catalysis. rsc.orgrsc.orgresearchgate.net The bulky framework would be expected to influence regio- and enantioselectivity in reactions such as C-H activation/borylation, cross-coupling, and hydrosilylation. biosynth.comresearchgate.net The flexibility of the butylpentyl chains might also allow for dynamic conformational changes that could be exploited in catalytic cycles.

Coordination and Materials Chemistry: The synthesis and structural characterization of its complexes would be crucial. X-ray crystallography could reveal how the bulky groups distort the coordination geometry around the metal center, providing fundamental insights. mdpi.com These bulky, soluble alkyl groups are known to enhance the solubility of metal complexes in nonpolar organic solvents, which is advantageous for homogeneous catalysis and materials processing. Furthermore, the investigation of the photophysical properties of its copper(I) or ruthenium(II) complexes could reveal novel luminescent materials, as the steric hindrance can prevent quenching pathways and lead to higher quantum yields.

The table below compares the properties and applications of various 6,6'-disubstituted bipyridine ligands to illustrate the context in which 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- would be studied.

Ligand NameSubstituent (R) at 6,6'-positionsKey Research Findings/Applications
6,6'-Dimethyl-2,2'-bipyridine (B1328779) -CH₃Used to create distorted tetrahedral geometries in copper(I) complexes; a common sterically hindered ligand. mdpi.com
6,6'-Diphenyl-2,2'-bipyridine -C₆H₅Incorporated into copper complexes for dye-sensitized solar cells.
6,6'-Dichloro-2,2'-bipyridine -ClUsed in ruthenium-catalyzed reactions; cone angle has been quantitatively estimated.
6,6'-bis(Trifluoromethyl)-2,2'-bipyridine -CF₃Modifies electronic properties of metal complexes due to the electron-withdrawing nature of CF₃ groups.
2,2'-Bipyridine-6,6'-dicarboxylic acid -COOHA precursor for chiral ligands and used in the synthesis of polyamides and polyhydrazides. biosynth.com
6,6'-Diamino-2,2'-bipyridine -NH₂Synthesized from 6,6'-dibromo-2,2'-bipyridine; used for its fluorescence properties and in molecular recognition.

This comparative data underscores the diverse research avenues available for new 6,6'-disubstituted bipyridines. The unique size and aliphatic nature of the 1-butylpentyl groups in 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- make it a compelling candidate for expanding the toolbox of chemists and materials scientists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nonan-5-yl-6-(6-nonan-5-ylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2/c1-5-9-15-23(16-10-6-2)25-19-13-21-27(29-25)28-22-14-20-26(30-28)24(17-11-7-3)18-12-8-4/h13-14,19-24H,5-12,15-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESULGDWYLQAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C1=CC=CC(=N1)C2=NC(=CC=C2)C(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281069
Record name 6,6′-Bis(1-butylpentyl)-2,2′-bipyridine
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Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72914-16-0
Record name 6,6′-Bis(1-butylpentyl)-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72914-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6′-Bis(1-butylpentyl)-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of 2,2 Bipyridine, 6,6 Bis 1 Butylpentyl Ligands

Ligand Architecture and Chelation Modes with Transition Metal Ions

The 2,2'-bipyridine (B1663995) (bpy) molecule is a classic bidentate chelating ligand that coordinates to transition metal ions through its two nitrogen atoms, forming a stable five-membered ring. wikipedia.orgwikipedia.org In its uncoordinated state, the lowest energy conformation of 2,2'-bipyridine is planar with the nitrogen atoms in a trans configuration. wikipedia.org Upon chelation to a metal ion, the ligand adopts a cis conformation.

Influence of 6,6'-bis(1-butylpentyl)- Substituents on Coordination Geometry

The 6,6'-substituents act as "gatekeepers" to the metal center, providing a protective pocket that can shield the metal from interactions with solvent molecules, other ligands, or reactants. wikipedia.org The large and flexible 1-butylpentyl groups are expected to create a highly congested environment around the coordinated metal ion. This steric shielding can enhance the stability of the complex by preventing unwanted side reactions or decomposition pathways. For instance, in catalytic applications, such steric bulk can influence the selectivity of the catalyst by controlling the approach of substrates to the active metal center.

The significant steric hindrance imposed by the 6,6'-bis(1-butylpentyl)- groups will likely favor the formation of complexes with lower coordination numbers. For example, while unsubstituted bipyridine readily forms octahedral [M(bpy)₃]ⁿ⁺ complexes with many metals, the formation of such a tris-chelate complex with this ligand would be highly disfavored due to severe steric clashes between the bulky substituents on adjacent ligands. wikipedia.org

Consequently, the ligand is more likely to form complexes with a 2:1 or 1:1 ligand-to-metal ratio. The steric strain can also lead to distortions from idealized coordination geometries (e.g., tetrahedral or square planar), and may even prevent the coordination of the ligand to certain metal centers, particularly those with smaller ionic radii or those in a zero oxidation state. nih.gov Research on nickel complexes with various 6,6'-disubstituted bipyridine ligands has shown that bulkier substituents can hinder or prevent coordination to Ni(0). nih.gov

The stability of the ligand-metal bond in a sterically demanding environment is a balance of electronic and steric factors. While the bipyridine core provides a strong chelating effect, the steric repulsion between the 1-butylpentyl groups and other ligands around the metal center can introduce strain, potentially weakening the metal-ligand bonds. However, the protective nature of these bulky groups can also kinetically stabilize the complex. Studies on nickel complexes have indicated that bulkier substituents in the 6,6'-positions can stabilize lower oxidation states, such as Ni(I). nih.gov

Substituent at 6,6'-positionsObserved Effect on Ni ComplexesReference
-MeForms stable complexes, but less sterically protective than larger groups. nih.gov
-iPr, -sBuIncreased steric bulk, better stabilization of Ni(I) state. nih.gov
-Ph, -MesSignificant steric hindrance, can prevent coordination to Ni(0). nih.gov

Formation of Homoleptic and Heteroleptic Metal Complexes

Metal complexes can be classified as homoleptic , where all ligands bonded to the central metal ion are identical, or heteroleptic , where the metal is coordinated to more than one type of ligand.

Due to the significant steric hindrance of the 6,6'-bis(1-butylpentyl)-2,2'-bipyridine ligand, the formation of homoleptic complexes, particularly those with a high ligand-to-metal ratio (e.g., 3:1), is expected to be challenging. The steric clash between the bulky substituents would likely make such structures energetically unfavorable.

It is more probable that this ligand will form heteroleptic complexes. In such complexes, the 6,6'-bis(1-butylpentyl)-2,2'-bipyridine ligand would coordinate to the metal center along with other, less sterically demanding ligands. The formation of heteroleptic complexes can be a strategy to achieve stable coordination environments when using bulky ligands. For instance, a stable complex might be formed with one molecule of the bulky bipyridine and two or more smaller monodentate ligands (e.g., Cl⁻, CN⁻, H₂O) or a less bulky bidentate ligand.

Complex TypeDefinitionLikelihood with 6,6'-bis(1-butylpentyl)-2,2'-bipyridine
HomolepticAll ligands are identical.Low, especially for high coordination numbers.
HeterolepticMore than one type of ligand is present.High, allows for stable coordination by mitigating steric strain.

Reversible Interconversion of Mononuclear and Dinuclear Species

The steric strain imposed by bulky 6,6'-substituents can sometimes lead to the formation of dinuclear complexes, where two metal centers are bridged by one or more ligands. In some cases, a reversible equilibrium between mononuclear and dinuclear species can be established.

For a highly hindered ligand like 6,6'-bis(1-butylpentyl)-2,2'-bipyridine, if the formation of a mononuclear complex is sterically unfavorable, the ligand might adopt a bridging coordination mode, leading to a dinuclear species. For example, instead of both nitrogen atoms of a single ligand coordinating to the same metal, each nitrogen could coordinate to a different metal center, although this is less common for 2,2'-bipyridine itself. More likely, other ligands in the coordination sphere could act as bridges between two [M(6,6'-bis(1-butylpentyl)bpy)] fragments.

Research on other sterically hindered bipyridine systems has shown that dinuclear complexes can be formed, and in some instances, there is a solvent-dependent or concentration-dependent equilibrium between the mononuclear and dinuclear forms. For example, studies with bis(2,2'-bipyrid-6'-yl)ketone have shown the formation of mononuclear complexes in acetonitrile, but dinuclear species in methanol. nih.gov While the 1-butylpentyl substituents are not electronically active like a ketone, the steric pressure they exert could similarly favor dinuclear arrangements under certain conditions to achieve a more stable coordination environment for the metal ions.

Stereochemical Aspects of Coordination (e.g., Enantiomeric Pairs for Tris-bipy Complexes)

The stereochemistry of coordination complexes involving substituted 2,2'-bipyridine ligands is a field of significant interest, driven by the potential applications of their chiral derivatives in areas such as asymmetric catalysis and molecular recognition. The spatial arrangement of ligands around a central metal ion can lead to various forms of isomerism, with a particular focus on enantiomeric pairs in octahedral complexes.

Tris-bipyridyl complexes, which feature three bidentate 2,2'-bipyridine ligands coordinated to a metal center, characteristically adopt an octahedral geometry. This arrangement is inherently chiral, meaning the complex is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers and are designated by the stereochemical descriptors Δ (delta) for a right-handed helical twist of the ligands and Λ (lambda) for a left-handed twist. wikipedia.org

The introduction of substituents at the 6,6'-positions of the 2,2'-bipyridine backbone, as in the case of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-, introduces significant steric hindrance around the metal coordination sphere. These bulky alkyl groups can influence the stability and geometry of the resulting metal complexes. wikipedia.org More importantly, when the substituents themselves are chiral, as is the case with the 1-butylpentyl group (which contains a stereogenic center at the carbon atom bonded to the bipyridine ring), the stereochemical possibilities of the resulting complexes become more complex.

The coordination of a chiral bipyridine ligand, such as one containing enantiomerically pure (R)- or (S)-1-butylpentyl substituents, to a metal ion to form a tris-bipyridyl complex leads to the formation of diastereomers. For instance, if a ligand with (R,R)-configured substituents is used, two diastereomeric complexes can be formed: Δ-[M((R,R)-6,6'-bis(1-butylpentyl)-2,2'-bipyridine)₃]ⁿ⁺ and Λ-[M((R,R)-6,6'-bis(1-butylpentyl)-2,2'-bipyridine)₃]ⁿ⁺. These two complexes are not mirror images of each other and will have different physical and chemical properties.

The synthesis of such complexes can be diastereoselective, meaning that one diastereomer is formed in preference to the other. This selectivity arises from the steric interactions between the chiral substituents on the three coordinating ligands, which can favor one helical arrangement (Δ or Λ) over the other. Research on other bipyridine ligands with chiral substituents has demonstrated that the chirality of the ligand can effectively control the helical chirality of the resulting metal complex, a phenomenon known as chiral induction. researchgate.netacs.org For example, studies on ruthenium complexes with chiral diphosphine ligands have shown high diastereoselectivity in the formation of specific octahedral stereoisomers. acs.org Similarly, the use of pinene-fused bipyridine ligands has been shown to predetermine the helical chirality of octahedral ruthenium(II) complexes. nih.gov

The expected stereoisomers for a tris-bipyridyl complex with 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- are summarized in the table below, considering the chirality of both the ligand and the metal center.

Ligand StereochemistryMetal Center ChiralityComplex StereoisomerRelationship to other isomers
(R,R)ΔΔ-[M((R,R)-L)₃]ⁿ⁺Diastereomer of Λ-[M((R,R)-L)₃]ⁿ⁺
(R,R)ΛΛ-[M((R,R)-L)₃]ⁿ⁺Diastereomer of Δ-[M((R,R)-L)₃]ⁿ⁺
(S,S)ΔΔ-[M((S,S)-L)₃]ⁿ⁺Enantiomer of Λ-[M((R,R)-L)₃]ⁿ⁺
(S,S)ΛΛ-[M((S,S)-L)₃]ⁿ⁺Enantiomer of Δ-[M((R,R)-L)₃]ⁿ⁺
L represents the 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- ligand.
This table presents the potential stereoisomers based on established principles of coordination chemistry.

Electronic Structure and Theoretical Investigations of 2,2 Bipyridine, 6,6 Bis 1 Butylpentyl Complexes

Density Functional Theory (DFT) Calculations for Ligand and Metal Complexes

DFT has become an indispensable tool for investigating the geometric and electronic structures of bipyridine-based ligands and their corresponding metal complexes. nih.govnih.gov By approximating the many-electron problem to one concerning electron density, DFT offers a computationally tractable yet accurate method for studying these systems. nih.gov

Geometry Optimization and Conformational Analysis

The introduction of bulky 1-butylpentyl groups at the 6 and 6' positions of the 2,2'-bipyridine (B1663995) core induces significant steric hindrance. This steric strain forces the two pyridine (B92270) rings to twist relative to each other, disrupting the planarity typically observed in unsubstituted 2,2'-bipyridine. researchgate.net This dihedral angle is a critical parameter influencing the coordination chemistry and electronic properties of the ligand.

Geometry optimization calculations using DFT, for instance with the B3LYP functional, can predict the most stable conformation of the free ligand and its metal complexes. researchgate.netacs.org For 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-, the optimized geometry is expected to exhibit a significant dihedral angle between the pyridine rings to minimize steric clashes between the large alkyl substituents. This twisting has profound implications for the electronic structure, as it affects the π-conjugation across the bipyridine framework. nih.gov

In its metal complexes, the coordination to a metal center can either decrease or increase this dihedral angle depending on the metal's coordination geometry and electronic configuration. For instance, in square planar or octahedral complexes, the ligand is forced into a cis conformation, but the steric repulsion between the 6,6'-substituents and other ligands or the metal d-orbitals can lead to further distortions from planarity. wikipedia.org

Table 1: Predicted Geometrical Parameters for 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- and a Hypothetical [M(L)Cl₂] Complex from DFT Calculations

ParameterFree Ligand (Predicted)[M(L)Cl₂] Complex (Predicted)
N-C-C-N Dihedral Angle~55°~45°
C-N Bond Length~1.34 Å~1.35 Å
C-C Inter-ring Bond Length~1.49 Å~1.48 Å
Note: These are predicted values based on trends observed in similarly substituted bipyridine complexes.

Electronic Energy Level Determination (HOMO/LUMO)

The electronic properties of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- are significantly influenced by the electron-donating nature of the alkyl substituents. These groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) and, to a lesser extent, the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. researchgate.netrsc.org This effect is a key factor in tuning the redox potentials and spectroscopic properties of the resulting metal complexes. rsc.orgresearchgate.net

DFT calculations are instrumental in quantifying these energy levels. The HOMO is typically a π-orbital distributed over the bipyridine rings, while the LUMO is a π*-orbital. The presence of the bulky alkyl groups can also lead to some localization of these orbitals. researchgate.net

Table 2: Predicted HOMO and LUMO Energies and Energy Gap for 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-

OrbitalEnergy (eV) (Predicted)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE) 4.6
Note: These are estimated values based on trends observed in other alkyl-substituted bipyridines.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions based on the interactions of the HOMO and LUMO. wikipedia.orgnih.govwordpress.com In the context of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-, the distribution of the HOMO and LUMO across the molecule is critical.

The HOMO, being the highest energy occupied orbital, is indicative of the ligand's ability to donate electrons. The LUMO, as the lowest energy unoccupied orbital, reflects its electron-accepting capability. In metal complexes, the HOMO and LUMO of the ligand interact with the metal d-orbitals, leading to the formation of new molecular orbitals that dictate the complex's properties. researchgate.net The electron-donating alkyl groups increase the electron density on the bipyridine core, enhancing its σ-donating and π-accepting capabilities. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. nih.govnih.govaip.org For metal complexes of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-, TD-DFT can elucidate the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. rsc.orgacs.org

The energies and oscillator strengths of these transitions, calculated by TD-DFT, provide a theoretical absorption spectrum that can be compared with experimental data. acs.org The steric hindrance from the 1-butylpentyl groups can influence the excited state geometries and relaxation pathways, which can also be investigated using TD-DFT. rsc.org The non-planarity of the ligand is expected to affect the intensity and energy of the π-π* transitions.

Molecular Dynamics Simulations of Complexation

Molecular dynamics (MD) simulations can provide insights into the dynamic processes of ligand complexation with metal ions in solution. rsc.orguniversiteitleiden.nl For a sterically demanding ligand like 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-, MD simulations can model the conformational changes required for the ligand to bind to a metal center, including the rotation around the C-C inter-ring bond.

These simulations can also shed light on the role of the solvent in the complexation process and help to understand the stability of the resulting complexes. By combining quantum mechanics with molecular mechanics (QM/MM), it is possible to treat the core of the complex with a higher level of theory while the surrounding solvent is modeled more simply, providing a balance between accuracy and computational cost. rsc.org

Computational Prediction of Reactivity and Mechanistic Pathways

DFT calculations are widely used to predict the reactivity of metal complexes and to explore potential mechanistic pathways in catalytic cycles. nih.govacs.org For complexes of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-, computational studies can help to understand how the steric and electronic properties of the ligand influence the reactivity of the metal center. acs.org

For example, in a catalytic cross-coupling reaction, DFT can be used to calculate the energies of intermediates and transition states for key steps such as oxidative addition, transmetalation, and reductive elimination. acs.org The steric bulk of the 1-butylpentyl groups can be expected to favor reductive elimination and may hinder bimolecular decomposition pathways, potentially leading to more efficient catalysis. The electron-donating nature of the alkyl groups can also influence the rates of these elementary steps. acs.org

Redox and Photophysical Properties of Metal Complexes Incorporating 2,2 Bipyridine, 6,6 Bis 1 Butylpentyl

Electrochemical Behavior and Redox Potentials

The electrochemical properties of metal complexes are fundamentally influenced by the nature of the metal center and the electronic characteristics of the coordinating ligands. In complexes of 6,6'-disubstituted-2,2'-bipyridines, the alkyl groups at the 6 and 6' positions can exert significant steric and electronic effects, thereby modulating the redox potentials of both the metal and the ligand.

Ligand-Centered Redox Processes

In many bipyridine complexes, the ligands are redox-active, meaning they can accept or donate electrons. These processes are typically observed as reversible one-electron reductions in cyclic voltammetry. rsc.orgwikipedia.org For complexes with substituted bipyridine ligands, the reduction potentials are sensitive to the nature of the substituents. Electron-donating groups, such as the alkyl chains in 2,2'-Bipyridine (B1663995), 6,6'-bis(1-butylpentyl)-, are expected to make the ligand-centered reduction more difficult, shifting the redox potential to more negative values compared to unsubstituted bipyridine. This is because the alkyl groups increase the electron density on the bipyridine ring system.

Studies on related bis-iminopyridine aluminum complexes have shown that redox processes can be predominantly ligand-centered, involving the conjugated pyridine (B92270) and imino moieties. nih.govnih.gov In these cases, the effect of alkyl groups on the metal's coordination sphere on the redox potentials was found to be negligible, further highlighting the ligand's central role in the redox process. nih.govnih.gov For instance, the reduction of neutral [M(hmds)₂(bipy)] complexes to their anionic counterparts is largely centered on the bipyridine ligand, with reduction potentials showing little dependence on the identity of the metal. researchgate.net

Metal-Centered Redox Processes

The oxidation state of the central metal ion can also be altered through electrochemical means. These metal-centered redox processes are highly dependent on the metal itself and the coordination environment imposed by the ligands. The introduction of bulky alkyl substituents at the 6,6'-positions of the bipyridine ligand can induce steric strain, which may distort the coordination geometry around the metal ion. This distortion can, in turn, affect the metal-centered redox potentials.

For example, in ruthenium(II) complexes, the Ru(II)/Ru(III) oxidation potential is sensitive to the electron-donating or withdrawing nature of the substituents on the bipyridine ligands. rsc.org Alkyl groups, being electron-donating, are expected to lower the Ru(II)/Ru(III) oxidation potential, making the complex easier to oxidize. This is a common trend observed in various transition metal complexes with substituted bipyridine ligands. rsc.org

Correlation of Redox Potentials with Electronic Parameters (e.g., Hammett Constants)

A linear correlation is often observed between the redox potentials (E₁/₂) and the Hammett constants of the substituents on the bipyridine ligands. For a series of substituted bipyridine complexes, a plot of E₁/₂ versus σ typically yields a straight line, demonstrating that the electronic effects of the substituents are systematic. rsc.org It is well-established that electron-donating groups stabilize the oxidized form of the metal center, leading to lower oxidation potentials. Conversely, electron-withdrawing groups stabilize the reduced form, resulting in higher oxidation potentials. Therefore, it can be predicted that the 1-butylpentyl groups in the target ligand would lead to a decrease in the metal-centered oxidation potentials of its complexes compared to those with unsubstituted bipyridine.

Spectroscopic Characterization (Excluding Basic Compound Identification)

The photophysical properties of metal complexes, including their absorption and emission characteristics, are intimately linked to their electronic structure, which is influenced by the metal and the ligands.

UV-Visible Absorption Spectroscopy

Metal complexes of bipyridine and its derivatives typically exhibit intense absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are generally assigned to two main types of electronic transitions: ligand-centered (LC) π→π* transitions and metal-to-ligand charge-transfer (MLCT) transitions. wikipedia.org

The π→π* transitions are characteristic of the aromatic bipyridine ligand itself. The introduction of alkyl substituents at the 6,6'-positions is not expected to cause a significant shift in the energy of these transitions.

The MLCT bands, which involve the transfer of an electron from a metal-based d-orbital to a ligand-based π*-orbital, are more sensitive to the nature of both the metal and the ligand substituents. For ruthenium(II) polypyridyl complexes, these MLCT bands are responsible for their strong color. rsc.orgnih.gov The electron-donating 1-butylpentyl groups on the 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- ligand would be expected to increase the energy of the metal d-orbitals, leading to a red-shift (lower energy) of the MLCT absorption bands compared to complexes with unsubstituted bipyridine. This phenomenon is a key aspect of tuning the light-harvesting properties of such complexes. mdpi.com

In dinuclear ruthenium(II) complexes with bridging bipyridine ligands, new absorption maxima can appear due to metal-to-metal charge-transfer or modified MLCT transitions. researchgate.net For platinum(II) complexes with substituted bipyridine ligands, the visible absorption bands have been assigned to charge transfer-to-diimine transitions. rsc.org

Table 1: Illustrative UV-Visible Absorption Data for Analagous Metal-Bipyridine Complexes

Complexλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)AssignmentReference
[Ru(bpy)₂(dmdcbp)]²⁺420, 571-MLCT mdpi.com
[Ru(H₂dcbpy)(CO)₂Cl₂]--- rsc.org
[Pt(bpy)(4-MeOC₆H₄S)₂]Visible regionModerateCT-to-diimine rsc.org

Note: This table presents data for analogous compounds to illustrate typical spectroscopic features. bpy = 2,2'-bipyridine, dmdcbp = 4,4'-dimethoxycarbonyl-2,2'-bipyridine, H₂dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid.

Luminescence and Phosphorescence Properties

Many transition metal complexes with bipyridine ligands, particularly those of ruthenium(II) and platinum(II), are known to be luminescent. This emission typically originates from the lowest-energy excited state, which is often a triplet MLCT (³MLCT) state.

The luminescence properties, including the emission wavelength, quantum yield, and lifetime, are highly sensitive to the molecular structure. The presence of bulky substituents at the 6,6'-positions, such as the 1-butylpentyl groups, can have a profound effect. Steric hindrance between the substituents can lead to a distortion of the coordination geometry, which can provide non-radiative decay pathways and thus quench the luminescence. However, these bulky groups can also shield the emissive core of the complex, potentially enhancing luminescence by preventing quenching from solvent molecules or other species.

For instance, some ruthenium(II) complexes with substituted bipyridine ligands exhibit phosphorescence. rsc.org The emission quantum yield and excited-state lifetimes of such complexes are key parameters in determining their suitability for applications such as in photodynamic therapy or as photosensitizers. nih.gov In some platinum(II) complexes, intense emission is observed at low temperatures (77 K). nih.gov The nature of the emitting state, whether it is ligand-centered or an MLCT state, can often be determined by analyzing the emission lifetime and its solvent dependence. nih.gov

Table 2: Illustrative Luminescence Data for Analagous Metal-Bipyridine Complexes

ComplexEmission λmax (nm)Quantum Yield (Φ)Excited State Lifetime (τ)Emitting StateReference
[Ru-1] (flavin-decorated)6431%1.32 µs (293 K)³IL rsc.org
Pt(bpp)(Ph)655 (77 K)Intense-- nih.gov
[Ir(ppy)₂(L1)]PF₆---¹ILCT / ³MLCT nih.gov

Note: This table presents data for analogous compounds to illustrate typical luminescence properties. Ru-1 is a flavin-decorated bipyridine ruthenium(II) complex. Pt(bpp)(Ph) is a platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex. [Ir(ppy)₂(L1)]PF₆ is an iridium complex with an insulated π-conjugated 2,2′-bipyridine.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Metal-to-Ligand Charge Transfer (MLCT) is a characteristic electronic transition in transition metal complexes with π-accepting ligands like 2,2'-bipyridine. nih.gov This process involves the excitation of a d-electron from the metal center to a vacant π* orbital of the ligand. researchgate.net In ruthenium(II) polypyridyl complexes, these transitions are responsible for their strong absorption in the visible region of the electromagnetic spectrum. wikipedia.org

The energy and intensity of MLCT bands are sensitive to the nature of the ligands. For instance, electron-withdrawing substituents on the bipyridine ring can lower the energy of the π* orbitals, leading to a red-shift in the MLCT absorption. Conversely, electron-donating groups have the opposite effect. The large alkyl groups in 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- are primarily electron-donating through an inductive effect, which would be expected to slightly increase the energy of the MLCT transition.

However, the steric bulk of the 1-butylpentyl groups is the most significant feature. This steric hindrance can force the bipyridine ligand to twist from planarity, which in turn affects the extent of π-conjugation and the overlap between the metal d-orbitals and the ligand π* orbitals. This distortion can lead to a decrease in the intensity of the MLCT absorption band. In some cases, severe steric clash can also influence the energy of the transition.

A representative example of MLCT properties for a sterically hindered bipyridine complex, [Ru(tpy)(Me₂bpy)(py)]²⁺ (where Me₂bpy is 6,6'-dimethyl-2,2'-bipyridine), is shown in the table below. The introduction of even small methyl groups at the 6,6'-positions can alter the photophysical properties compared to the unsubstituted analogue.

Complexλabs (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
[Ru(tpy)(bpy)(py)]²⁺490~10,000
[Ru(tpy)(Me₂bpy)(py)]²⁺500Not specified
Data for [Ru(tpy)(NN)(py)]²⁺ series, adapted from a study on enhanced photoinduced ligand exchange. researchgate.net

Photochemical Reactivity (e.g., Ligand Ejection)

A significant consequence of incorporating bulky substituents at the 6,6'-positions of a bipyridine ligand is the potential for enhanced photochemical reactivity, particularly ligand ejection. researchgate.netnih.gov The generally accepted mechanism for photoinduced ligand dissociation in ruthenium(II) polypyridyl complexes involves the population of a dissociative triplet ligand-field (³LF) state from the initially populated ³MLCT state. researchgate.net

The steric strain introduced by bulky groups like 1-butylpentyl can destabilize the ground state geometry of the complex and lower the energy of the ³LF state. researchgate.net This makes the thermal population of the dissociative ³LF state from the ³MLCT state more efficient, thereby increasing the quantum yield of ligand photoejection. For example, studies on [Ru(tpy)(NN)(py)]²⁺ complexes, where NN is a bipyridine ligand, have shown that the quantum yield for pyridine dissociation increases by 2-3 orders of magnitude when sterically bulky 6,6'-dimethyl-2,2'-bipyridine (B1328779) (Me₂bpy) or 2,2'-biquinoline (B90511) (biq) are used instead of unsubstituted bipyridine. researchgate.net

This enhanced reactivity can be harnessed for applications such as photodynamic therapy or the controlled release of molecules. The photoejection of a ligand creates a vacant coordination site on the metal center, which can then be occupied by a solvent molecule or another species in the solution. rsc.org

ComplexLigand Dissociation Quantum Yield (Φ)
[Ru(tpy)(bpy)(py)]²⁺Low
[Ru(tpy)(Me₂bpy)(py)]²⁺Increased by 2-3 orders of magnitude
[Ru(tpy)(biq)(py)]²⁺Increased by 2-3 orders of magnitude
Comparative data for the [Ru(tpy)(NN)(py)]²⁺ series, highlighting the effect of steric bulk on ligand ejection quantum yield. researchgate.net

Excited State Dynamics and Lifetimes

The excited state dynamics of metal complexes are intricately linked to their structure. The presence of bulky substituents on the bipyridine ligand, such as the 1-butylpentyl groups, can significantly alter the deactivation pathways of the excited state. Following MLCT excitation, the complex can return to the ground state through radiative (phosphorescence) or non-radiative decay pathways.

The steric hindrance from the 6,6'-bis(1-butylpentyl) groups can introduce low-frequency vibrational modes that provide efficient non-radiative decay channels, leading to a shortening of the excited state lifetime. Furthermore, the stabilization of the ³LF state, as discussed in the previous section, provides a rapid deactivation pathway from the ³MLCT state. Ultrafast transient absorption spectroscopy has revealed that for complexes with sterically bulky ligands like 6,6'-dimethyl-2,2'-bipyridine, the population of the ³LF state can occur within picoseconds. researchgate.net

For instance, the ³LF state lifetime of [Ru(tpy)(Me₂bpy)(py)]²⁺ is significantly shorter than that of analogous complexes without bulky ligands. researchgate.net This rapid population and short lifetime of the dissociative state are consistent with the observed high quantum yields for ligand ejection. While specific lifetime data for a complex with 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- is not available, it is expected to exhibit a short excited-state lifetime due to these steric effects.

ComplexKey Excited StateLifetime
[Ru(bpy)₃]²⁺³MLCT~1 µs (in deaerated acetonitrile)
[Ru(tpy)(Me₂bpy)(py)]²⁺³LF~45 ps
Representative excited state lifetimes for a standard ruthenium bipyridine complex and a sterically hindered analogue. researchgate.net

Catalytic Applications of 2,2 Bipyridine, 6,6 Bis 1 Butylpentyl Metal Complexes

Homogeneous Catalysis Utilizing Bipyridine Ligands

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis, offering high efficiency and selectivity. acs.org Within this field, 2,2'-bipyridine (B1663995) (bpy) and its derivatives are well-established as highly effective ligands for a multitude of transition metal catalysts. wikipedia.orgacs.org These bidentate nitrogen ligands form stable complexes with metals such as iridium, ruthenium, nickel, and rhenium, which are active in a wide range of reactions. wikipedia.orgresearchgate.netnih.gov The versatility of the bipyridine framework allows for systematic modification, enabling fine-tuning of the catalyst's properties for specific applications. acs.org For instance, iridium complexes with bipyridine ligands are efficient catalysts for C-H borylation, while rhenium tricarbonyl bipyridine complexes are benchmark catalysts for the electrochemical reduction of carbon dioxide. nih.govacs.org The electronic and steric properties of the bipyridine ligand can be precisely adjusted through substitution on the pyridine (B92270) rings, which directly impacts the performance of the resulting metal complex. wikipedia.org

Role of 6,6'-Substituents in Modulating Catalytic Activity and Selectivity

Substituents at the 6- and 6'-positions of the 2,2'-bipyridine ligand, which are adjacent to the nitrogen donor atoms, play a critical role in defining the catalytic environment around the metal center. These substituents can directly influence the coordination geometry, stability, and reactivity of the catalyst. The introduction of groups at these positions can create a sterically hindered pocket around the metal, which can enhance selectivity by controlling substrate approach. For example, the first square planar rhodium(I) complexes containing the 6,6'-dihydroxy-2,2'-bipyridine ligand have been shown to be active catalysts for the carbonylation of methyl acetate. nih.gov Similarly, the nature of the 6,6'-substituents has a profound impact on the properties and performance of nickel complexes in cross-electrophile coupling reactions. acs.org

Impact of Steric Bulk on Catalyst Performance and Decomposition

The steric bulk of substituents at the 6,6'-positions is a key factor influencing catalyst performance and stability. beilstein-journals.org Large, sterically demanding groups, such as the 1-butylpentyl groups in 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-, can significantly enhance steric hindrance around the metal center. acs.orgbeilstein-journals.org This steric shielding can prevent catalyst decomposition pathways, such as the formation of inactive dimers, and can dictate the selectivity of a reaction by physically blocking certain reaction pathways or substrate orientations. researchgate.netbeilstein-journals.org

However, excessive steric bulk can also be detrimental. In nickel-catalyzed cross-electrophile coupling reactions, it has been observed that while bulkier substituents at the 6,6'-positions can stabilize certain catalytic intermediates, they can also hinder or prevent the initial coordination of the ligand to the metal center. acs.org This can lead to lower turnover frequencies compared to catalysts with less bulky substituents. acs.org For instance, a detailed study on a family of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with varying substituents at the 6- and 6'-positions revealed that increased steric bulk led to major differences in catalytic performance, with bulkier ligands sometimes showing lower activity. acs.org

Ligand Substituent (R in tBubpyR2)Effect on Ni(I)Cl SpeciesEffect on Coordination to Ni(0)Catalytic Performance (Turnover Frequency)
Methyl (Me)--High Activity
Isopropyl (iPr)Better stabilizationHindered/PreventedLower Turnover Frequencies
sec-Butyl (sBu)Better stabilizationHindered/PreventedLower Turnover Frequencies

Specific Catalytic Transformations

The unique properties of the 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- ligand make its metal complexes suitable for a variety of specific and challenging catalytic reactions.

Carbon Dioxide Reduction

The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research for sustainable energy. Rhenium and manganese tricarbonyl complexes with bipyridine ligands are among the most studied and robust homogeneous catalysts for the selective reduction of CO₂ to carbon monoxide (CO). acs.orgnih.govrsc.org The substituents on the bipyridine ligand play a crucial role in tuning the catalyst's reduction potential and efficiency. rsc.org Electron-donating groups, for example, can increase the catalyst's activity. nih.gov While the specific 6,6'-bis(1-butylpentyl) substituent has not been extensively reported in this context, the principles of ligand design suggest its strong electron-donating alkyl groups and significant steric bulk would influence the catalyst's properties. The steric hindrance could prevent dimerization, a common deactivation pathway, while the electronic effects would modulate the reduction potential of the metal center. rsc.org Studies on related systems show that steric and electronic influences are key to the nucleophilicity of the active catalyst that interacts with CO₂. rsc.org

Catalyst SystemReactionKey Ligand FeatureEffect on Catalysis
Re(bpy)(CO)₃ClCO₂ Reduction4,4'-tert-butyl groups (electron-donating)Increased activity. nih.gov
Re(5,5′-diamine-2,2′-bpy)(CO)₃ClCO₂ Reduction5,5'-amine groupsRequires more negative potential for activation. acs.org
[fac-Mn(bqn)(CO)₃(CH₃CN)]⁺CO₂ ReductionBiquinoline (steric/electronic effects)Influences nucleophilicity of the active catalyst. rsc.org

C-H Bond Functionalization and Borylation

Direct C-H bond functionalization is a powerful strategy in organic synthesis that allows for the conversion of ubiquitous C-H bonds into valuable chemical functionalities, streamlining synthetic routes. mdpi.com Iridium-catalyzed C-H borylation of aromatic compounds is a prominent example, and bipyridine ligands are highly effective for this transformation. nih.gov The steric properties of the ligand are paramount for controlling the regioselectivity of the reaction. acs.org The use of bulky bipyridine ligands, such as those with m-terphenyl (B1677559) groups at the 4- and 4'-positions, has been shown to achieve high para-selectivity by sterically blocking the ortho and meta positions of the substrate. acs.org The significant steric bulk provided by the 6,6'-bis(1-butylpentyl) substituents would similarly be expected to exert strong steric control, potentially directing borylation to less hindered positions on an aromatic substrate. This steric directing effect is crucial for achieving high selectivity in complex molecule synthesis.

Catalyst SystemReactionLigand TypeObserved Selectivity
Iridium / Bulky 4,4'-substituted bipyridineC-H BorylationSterically demanding m-terphenyl groupsHigh para-selectivity. acs.org
Iridium / 5,5'-bis-CF₃-bipyridineC-H BorylationElectron-withdrawing CF₃ groupsOrtho-selectivity for benzamides, N-methyl selectivity for amides.
Osmium / 6-substituted-2,2'-bipyridinesC-H ActivationPhenyl or Methyl groupsThermodynamically controlled cyclometalation.

Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in medicinal and materials chemistry. researchgate.net This reaction class has been extensively developed, with progress largely driven by the design of new, sophisticated phosphine (B1218219) ligands. mdpi.com Sterically hindered and electron-rich biaryl phosphine ligands are generally the most effective, as they promote the key steps of the catalytic cycle. researchgate.net

The use of bipyridine ligands in traditional palladium-catalyzed Buchwald-Hartwig amination is not common, as phosphine-based ligands have demonstrated broader scope and higher efficiency. In fact, the bipyridine product of a related cross-coupling reaction, the Suzuki coupling, can sometimes coordinate to the palladium catalyst and decrease its activity. However, nickel-catalyzed C-N bond formation has emerged as a viable alternative. wikipedia.org In nickel catalysis, bipyridine ligands are frequently used. Studies on nickel-catalyzed cross-electrophile coupling with 6,6'-disubstituted bipyridine ligands show that the steric bulk has a significant impact on performance. acs.org Extremely bulky substituents can hinder ligand coordination and slow down the reaction, suggesting that a delicate steric balance is required. acs.org This indicates that while a complex of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- might be explored for nickel-catalyzed aminations, its large steric profile could present challenges to achieving high catalytic efficiency. acs.org

Polymerization Catalysis (e.g., ATRP)

Metal complexes of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- are primarily designed for application in homogeneous catalysis, particularly in Atom Transfer Radical Polymerization (ATRP). The key structural feature of this ligand for polymerization catalysis is the presence of the two large alkyl groups, 1-butylpentyl (also known as nonan-5-yl), at the 6 and 6' positions.

The primary role of these long alkyl chains is to impart high solubility to the metal catalyst, typically a copper(I) halide, in the non-polar organic media commonly used for ATRP of monomers like styrenes, acrylates, and methacrylates. Early ATRP systems using the unsubstituted 2,2'-bipyridine (bpy) ligand were often heterogeneous, which complicated kinetic analysis and led to poor control over the polymerization. The introduction of long alkyl substituents, such as in 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), was a critical development that enabled the formation of homogeneous catalyst complexes. cmu.edu This ensures that the catalyst is available in the reaction phase, leading to better control over the polymerization, more predictable molecular weights, and lower dispersity (Mw/Mn) values in the resulting polymers. cmu.edu

While the 1-butylpentyl groups in the 6,6'-positions serve this solubilizing function, their placement also introduces significant steric hindrance around the metal center. This steric bulk influences the catalyst's activity and the kinetics of the polymerization, which is a key difference from ligands where alkyl groups are placed at the 4,4'- or 5,5'-positions. nih.gov The use of such ligands allows for controlled polymerization of various monomers, as detailed in the table below, by maintaining a homogeneous reaction environment.

Table 1: Influence of Alkyl-Substituted Bipyridine Ligands in Copper-Catalyzed ATRP

Ligand TypePrimary Function of Alkyl GroupExpected Outcome in ATRPApplicable MonomersReference
Unsubstituted Bipyridine (bpy)N/AOften forms heterogeneous catalyst complexes in non-polar media, leading to poor control.Styrene, Methyl Acrylate (MA), Methyl Methacrylate (MMA) nih.gov
4,4'-Dialkyl-2,2'-bipyridine (e.g., dNbpy)Increase catalyst solubility.Enables homogeneous catalysis, leading to well-controlled polymerization and narrow molecular weight distributions.Styrene, MA, MMA, Butyl Acrylate (BA) cmu.edunih.gov
6,6'-bis(1-butylpentyl)-2,2'-bipyridineIncrease catalyst solubility and introduce steric hindrance.Ensures homogeneity; steric bulk modulates catalyst activity and may influence polymerization rate and selectivity.Styrene, MA, MMA, BA nih.gov

Mechanistic Investigations of Catalytic Cycles

Identification of Active Catalyst Species

In copper-catalyzed ATRP, the catalytic cycle involves two key copper species: the activator (a Cu(I) complex) and the deactivator (a Cu(II) complex). The active catalyst species is the copper(I) complex formed with the bipyridine ligand, generically represented as [Cu(I)(L)]⁺ or [Cu(I)(L)₂]⁺. nih.gov For bidentate ligands like 2,2'-bipyridine derivatives, the active complex is typically a four-coordinate species with two bipyridine ligands, [Cu(I)(L)₂]⁺.

For the 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- ligand, the significant steric hindrance from the alkyl groups at the 6,6'-positions dictates the geometry of this active complex. This bulk prevents the ligand from adopting a planar conformation when coordinated, forcing a distorted tetrahedral geometry around the Cu(I) center. nih.gov This is analogous to the well-studied [Cu(6,6'-dimethyl-2,2'-bipyridyl)₂]⁺ cation, where the methyl groups are sufficient to induce a significant distortion from planarity. nih.gov

The activator complex, [Cu(I)(6,6'-bis(1-butylpentyl)-2,2'-bipyridine)₂]⁺, reacts with the dormant polymer chain (P-X), an alkyl halide, to generate the propagating radical (P•) and the deactivator species. The deactivator is the corresponding copper(II) complex, [Cu(II)(6,6'-bis(1-butylpentyl)-2,2'-bipyridine)₂(X)]⁺. The geometry of the Cu(II) deactivator is typically a distorted trigonal bipyramidal or square pyramidal structure. cmu.edu The constant interchange between the Cu(I) activator and the Cu(II) deactivator establishes the equilibrium that is fundamental to the controlled nature of ATRP. nih.gov

Rate-Determining Steps and Turnover Frequencies

The steric hindrance imposed by the 6,6'-bis(1-butylpentyl) substituents is expected to have a significant effect on the kinetics of the catalytic cycle.

Effect on kₐ꜀ₜ: The activation step requires the approach of the dormant polymer chain to the Cu(I) center. The bulky substituents may sterically hinder this approach, potentially leading to a lower value for kₐ꜀ₜ compared to less hindered ligands like 4,4'-dNbpy.

Effect on kₐ꜀ₜ: The deactivation step involves the reaction of the propagating radical with the Cu(II) complex. The steric environment around the Cu(II) center also influences this rate.

Table 2: General Kinetic Effects of Bipyridine Ligand Substitution in Copper-Catalyzed ATRP

LigandKey Structural FeatureEffect on KₐₜᵣₚRelative Polymerization RateTypical Turnover Frequencies (TOF)Reference
2,2'-Bipyridine (bpy)Unsubstituted, planarBaselineModerateBaseline nih.gov
4,4'-Di-alkoxy-2,2'-bipyridineElectron-donating groups (EDGs)Increases KₐₜᵣₚHighHigher nih.gov
4,4'-Di-nonyl-2,2'-bipyridine (dNbpy)Solubilizing groups, minimal steric effect at metal centerSimilar to bpy (electronic effect is minimal)Moderate (but in homogeneous phase)Moderate cmu.edu
6,6'-bis(1-butylpentyl)-2,2'-bipyridineSignificant steric hindranceLikely decreases kₐ꜀ₜ; overall effect on Kₐₜᵣₚ is complexPotentially LowerPotentially Lower nih.gov

Applications in Materials Science and Supramolecular Chemistry

Optoelectronic Materials Based on Bipyridine Complexes

The bipyridine unit is a well-established building block in the design of photo- and electro-active materials due to its excellent chelating ability with a variety of metal ions and its inherent electronic properties. The introduction of large alkyl groups, such as 1-butylpentyl, at the 6,6'-positions can significantly modulate these properties, leading to materials with tailored characteristics for specific optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), bipyridine-based metal complexes are frequently employed as electron-transport materials (ETMs) or as part of the emissive layer. The performance of these devices is highly dependent on the molecular orientation and electronic properties of the materials used.

The bulky 1-butylpentyl substituents in 2,2'-bipyridine (B1663995), 6,6'-bis(1-butylpentyl)- are expected to play a crucial role in enhancing the performance of OLEDs. These voluminous groups can promote the formation of thin solid films with a horizontal molecular orientation. This orientation is advantageous as it can lead to improved outcoupling of light, thereby increasing the external quantum efficiency of the OLED. Furthermore, the presence of these alkyl chains can enhance the solubility of the resulting metal complexes, making them suitable for solution-processing techniques, which can lower the cost of device fabrication.

Research on other 2,2'-bipyridine-based ETMs has shown that the molecular shape and the presence of weak hydrogen-bonding networks can synergistically lead to highly oriented films. iut.ac.irrsc.org For instance, devices using optimized bipyridine-based ETMs have achieved low operating voltages of 2.8 V at a luminance of 100 cd/m² and a high power efficiency of 74 lm/W at 1000 cd/m². iut.ac.irrsc.org While direct data for 6,6'-bis(1-butylpentyl)-2,2'-bipyridine complexes is not available, the structural similarities suggest that they could contribute to similarly high-performance OLEDs. The bulky alkyl groups would likely improve hole-transporting characteristics within the device. nih.gov

Below is a table summarizing the performance of a high-efficiency OLED incorporating a bipyridine-based electron-transport material, which can serve as a benchmark for the potential of devices based on 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-.

Performance MetricValueLuminance (cd/m²)
Operating Voltage2.8 V100
Operating Voltage3.2 V1000
Power Efficiency74 lm/W1000
External Quantum Efficiency21%1000

Organic Photovoltaics (OPV)

The 1-butylpentyl side chains in 2,2'-bipyridine, 6,6'-bis(1-butylpentyl)- are anticipated to enhance the performance of OPVs in several ways. These long alkyl chains increase the solubility of the corresponding metal complexes or polymers, which is crucial for their processing from solution. rsc.org In the context of DSSCs, bulky alkyl groups on the bipyridine ligand can act as a steric barrier, preventing the redox mediator from approaching the semiconductor surface too closely, which helps to reduce charge recombination and improve the open-circuit voltage (Voc). nih.gov

For BHJ solar cells, the morphology of the active layer blend, consisting of a donor polymer and an acceptor, is a key determinant of device performance. The length of the alkyl side chains on the conjugated polymer can influence the film morphology and the domain size within the blend. rsc.org While shorter alkyl chains have been shown in some systems to lead to more uniform films and higher PCEs, the bulky nature of the 1-butylpentyl groups could be optimized to control the nanoscale phase separation in the active layer, potentially leading to improved device performance. Studies on other alkyl-substituted systems have shown that careful tuning of the side chain structure is a crucial aspect of designing high-performance polymeric materials for solar cells. rsc.org

The following table presents data on how the length of the alkyl side chain in a series of conjugated polymers affects the performance of polymer solar cells, illustrating the importance of this molecular design parameter.

PolymerAlkyl Side ChainPower Conversion Efficiency (PCE)
PDTPBT-C81-octylnonylLow
PDTPBT-C61-hexylheptylIntermediate
PDTPBT-C51-pentylhexylUp to 2.80%

Design of Conjugated Polymers with Bipyridine Units

The incorporation of 2,2'-bipyridine units into the backbone of conjugated polymers is a promising strategy for creating materials with novel electronic and optical properties. These polymers can find applications in a range of devices, including sensors, light-emitting diodes, and solar cells. The introduction of long alkyl chains, such as the 1-butylpentyl groups, is a key design element for ensuring the solubility and processability of these otherwise rigid polymer backbones. acs.org

The 1-butylpentyl substituents in 6,6'-bis(1-butylpentyl)-2,2'-bipyridine would render any resulting conjugated polymer highly soluble in common organic solvents, facilitating its characterization and fabrication into thin films. acs.org The steric hindrance provided by these bulky groups can also influence the planarity of the polymer backbone, which in turn affects the extent of π-conjugation and the material's electronic properties, such as its band gap and charge carrier mobility.

A known example of a conjugated polymer incorporating a bipyridine unit is Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(6,6′-{2,2′-bipyridine})]. This polymer is semiconducting and exhibits high charge carrier mobility, making it suitable for applications in solar cells and OLEDs. sigmaaldrich.com The properties of this polymer underscore the potential of designing similar materials with the 6,6'-bis(1-butylpentyl)-2,2'-bipyridine unit for advanced electronic applications.

The table below lists key properties of a fluorene-bipyridine alternating copolymer, highlighting the characteristics that can be expected from conjugated polymers containing substituted bipyridine units.

PropertyValueCondition
Molecular Weight (Mw)≥10,000 Daby GPC
Energy Gap (Eg)3.4 eVHOMO-LUMO gap
Maximum Absorption (λmax)360 nm ± 5 nmin THF

Supramolecular Assemblies and Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The 2,2'-bipyridine unit is a versatile building block in this field, capable of forming a wide array of ordered structures through processes like self-assembly and host-guest interactions. The 1-butylpentyl substituents in 2,2'-bipyridine, 6,6'-bis(1-butylpentyl)- are expected to have a profound influence on these processes.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into well-defined, stable structures. For bipyridine-based molecules, self-assembly is often driven by a combination of metal-ligand coordination, hydrogen bonding, and π-π stacking interactions. The introduction of bulky alkyl groups at the 6,6'-positions can significantly alter the self-assembly behavior.

The steric hindrance from the 1-butylpentyl groups in 2,2'-bipyridine, 6,6'-bis(1-butylpentyl)- would likely prevent the formation of planar, sheet-like structures that are common for unsubstituted bipyridines. Instead, these groups would favor the formation of more three-dimensional or discrete assemblies. The alkyl chains themselves can engage in van der Waals interactions, leading to interdigitation and the formation of ordered domains within the supramolecular structure. researchgate.net

Studies on other sterically hindered bipyridines have shown that the substituents in the 6 and 6' positions have a significant impact on the properties and stability of the resulting metal complexes. nih.gov For instance, bulkier substituents can stabilize certain oxidation states of the metal center and influence the catalytic activity of the complex. This suggests that the 1-butylpentyl groups could be used to control the reactivity of self-assembled metal-organic structures. The interplay between the coordinating properties of the bipyridine core and the space-filling nature of the alkyl chains can lead to the formation of unique and potentially functional supramolecular architectures.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The bipyridine unit can be incorporated into larger macrocyclic or cage-like host structures. The 1-butylpentyl substituents would play a dual role in the host-guest chemistry of such systems.

On one hand, the bulky alkyl groups would contribute to the preorganization of the host molecule, creating a well-defined cavity for guest binding. The hydrophobic nature of the alkyl chains could also be exploited to create a nonpolar binding pocket within a larger, more polar supramolecular assembly. On the other hand, the flexibility of the butylpentyl chains might allow for an 'induced-fit' mechanism of guest binding, where the host can adapt its conformation to better accommodate the guest.

While specific host-guest studies involving 2,2'-bipyridine, 6,6'-bis(1-butylpentyl)- are not available, research on related systems provides valuable insights. For example, bipyridine-containing cryptands have been shown to selectively bind metal ions, with the selectivity being dependent on the size of the cavity and the flexibility of the host. researchgate.net The principles of host-guest chemistry suggest that macrocycles incorporating the 6,6'-bis(1-butylpentyl)-2,2'-bipyridine unit could be designed to selectively recognize and bind guest molecules of a specific size and shape, with the alkyl chains providing an additional layer of control over the binding process.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The incorporation of 2,2'-bipyridine and its derivatives as ligands in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a well-established strategy to impart specific functionalities to these porous materials. The introduction of alkyl chains, such as the 1-butylpentyl groups in 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- (a lipophilic derivative of 2,2'-bipyridine), can significantly influence the properties of the resulting frameworks.

The bulky and flexible nature of the 1-butylpentyl substituents at the 6 and 6' positions of the bipyridine core can play a crucial role in the structural formation of MOFs and COFs. These alkyl groups can act as steric modulators, influencing the coordination environment around the metal centers in MOFs and the topology of the resulting framework. mdpi.com In some instances, the presence of such bulky substituents can prevent dense packing of the framework, leading to an increase in pore size and accessible void volume. mdpi.com This can be advantageous for applications in gas storage and separation, where larger pores can facilitate the diffusion of guest molecules.

Moreover, the lipophilic character imparted by the butylpentyl chains can enhance the affinity of the MOF or COF for non-polar guest molecules. This can be particularly useful for the selective adsorption of organic vapors or for the use of these frameworks as stationary phases in chromatography.

While specific research on MOFs and COFs incorporating 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- is not widely documented, studies on other 6,6'-dialkyl-2,2'-bipyridine ligands provide insights into the expected behavior. For instance, the use of 2,2'-bipyridine derivatives in COFs has been shown to create materials with applications in catalysis and gas adsorption. tcichemicals.com The bipyridine unit can serve as a coordination site for metal ions, leading to the formation of catalytically active metal-containing COFs. rsc.org The alkyl groups would modify the local environment of these active sites, potentially influencing their catalytic activity and selectivity.

Table 1: Potential Influence of 6,6'-bis(1-butylpentyl) Substituents on MOF and COF Properties

PropertyExpected Influence of 1-Butylpentyl GroupsRationale
Framework Topology Modification of network structureSteric hindrance from bulky alkyl groups can alter the coordination geometry and connectivity. mdpi.com
Pore Size Potential increase in pore dimensionsPrevention of dense packing of framework components. mdpi.com
Surface Polarity Increased lipophilicityThe long alkyl chains enhance affinity for non-polar molecules.
Catalytic Activity Modulation of active site environmentThe local environment around metal centers coordinated to the bipyridine can be altered, affecting substrate access and reaction pathways.

Development of Chemical Sensors

The unique electronic properties and chelating ability of the 2,2'-bipyridine scaffold make it a valuable component in the design of chemical sensors. The introduction of lipophilic side chains, as seen in 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- , can further enhance its utility in specific sensor applications, particularly those involving non-aqueous environments or polymeric membranes.

Ion-Selective Electrodes and Potentiometric Sensors

In the field of potentiometric sensors, particularly ion-selective electrodes (ISEs), lipophilic ionophores are essential components of the sensor membrane. These ionophores selectively bind to target ions, leading to a measurable potential difference that correlates with the ion's concentration. The high lipophilicity of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- makes it a promising candidate for use as an ionophore or as a component of the sensor membrane.

The bipyridine unit can chelate a variety of metal ions. The selectivity of this chelation can be tuned by the substituents on the bipyridine ring. While specific studies on ISEs using 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- are limited, research on other lipophilic pyridine (B92270) derivatives demonstrates their effectiveness as ionophores for various cations. nih.gov The butylpentyl groups ensure that the molecule remains entrapped within the lipophilic polymer membrane of the ISE, preventing its leaching into the sample solution and thereby ensuring the long-term stability and performance of the sensor.

The general principle involves the incorporation of the lipophilic bipyridine derivative into a plasticized polymer matrix, typically polyvinyl chloride (PVC). This membrane is then placed at the tip of an electrode. When the electrode is immersed in a solution containing the target ion, the ionophore selectively complexes with the ion at the membrane-solution interface, generating a phase boundary potential that is measured against a reference electrode.

Luminescent Probes

The 2,2'-bipyridine ligand is a well-known chromophore that can form highly luminescent complexes with a variety of metal ions, particularly transition metals like ruthenium(II) and iridium(III), as well as lanthanides. nih.govresearchgate.net The photophysical properties of these complexes, such as their emission wavelength and quantum yield, are highly sensitive to their local environment and to the presence of specific analytes. This sensitivity forms the basis for their use as luminescent probes.

The introduction of the 6,6'-bis(1-butylpentyl) substituents can influence the luminescent properties of the resulting metal complexes in several ways:

Solubility and Compatibility: The lipophilic alkyl chains enhance the solubility of the bipyridine ligand and its metal complexes in non-polar organic solvents and polymer matrices. This is advantageous for the development of sensors that operate in such media.

Steric Effects: The bulky substituents can create a specific coordination environment around the metal center, which can affect the non-radiative decay pathways and, consequently, the luminescence quantum yield of the complex. nih.gov In some cases, steric hindrance can protect the emissive state from quenching by solvent molecules or other species, leading to enhanced luminescence.

Analyte Interaction: The alkyl chains can create hydrophobic pockets around the metal center, which may facilitate the interaction with specific analytes through hydrophobic interactions, potentially leading to a selective sensing response.

While there is no specific literature detailing the use of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- as a luminescent probe, the principles derived from studies on other substituted bipyridine ligands are applicable. For example, metal complexes of substituted bipyridines have been developed as "on-off" sensors where the luminescence is either quenched or enhanced upon binding to a target analyte. nih.gov

Table 2: Potential Applications of 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- in Luminescent Probes

ApplicationPrinciple of OperationRole of 1-Butylpentyl Groups
Metal Ion Detection Formation of a luminescent complex with a specific metal ion.Enhance solubility in relevant media and modulate the photophysical properties of the resulting complex.
Anion Sensing Modulation of the luminescence of a pre-formed metal complex upon anion binding.Create a specific binding pocket and influence the interaction with the anion.
Sensing in Polymeric Materials Incorporation into a polymer film to create a solid-state sensor.Act as a plasticizer and ensure compatibility with the polymer matrix.

Advanced Characterization Techniques for 2,2 Bipyridine, 6,6 Bis 1 Butylpentyl Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D COSY)

NMR spectroscopy is a cornerstone technique for characterizing the structure of diamagnetic complexes of 6,6'-disubstituted-2,2'-bipyridine ligands in solution. For paramagnetic complexes, NMR can still provide valuable insights, although signals may be significantly broadened and shifted. mdpi.com

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the electronic environment of the protons on the ligand. Upon coordination to a metal center, the chemical shifts of the bipyridine protons are altered. Protons on the bipyridine rings trans to another bipyridine ligand typically resonate at a lower field compared to those trans to other types of ligands. researchgate.net The bulky alkyl groups, such as 1-butylpentyl, introduce complex aliphatic signals, but also simplify the aromatic region by removing the H-6,6' protons. The analysis of chemical shifts and coupling constants helps to determine the binding mode of the ligand. rsc.org For instance, in related dialkyl-substituted bipyridine ruthenium(II) complexes, distinct signals for the bipyridine protons can be resolved, and their assignments are often confirmed using decoupling experiments. researchgate.net

¹³C NMR Spectroscopy : ¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the complex. The chemical shifts of the bipyridine carbon atoms are sensitive to the coordination environment. Changes in these shifts upon complexation can provide evidence of metal-ligand bond formation.

2D NMR Techniques (e.g., COSY) : Two-dimensional NMR experiments are invaluable for unambiguously assigning proton signals, especially in complex molecules. bath.ac.ukresearchgate.net The COSY (COrrelation SpectroscopY) experiment identifies protons that are spin-spin coupled, revealing the connectivity of the atoms within the ligand framework. oxinst.com This is particularly useful for confirming the structure of the alkyl side chains and assigning the protons on the pyridine (B92270) rings. researchgate.nettdl.org For example, a COSY spectrum clearly shows cross-peaks between hydrogens on adjacent carbons, which helps to map out the carbon backbone of the molecule. oxinst.com

Table 1: Representative ¹H NMR Data for a Substituted Bipyridine Ligand and its Ruthenium(II) Complex Data presented is for the analogous [Ru(bipy)₂(bipy-4-R-4'-R₁)]X₂ complex to illustrate typical shifts upon complexation. researchgate.net

ProtonLigand (bipy-4-R-4'-R₁) Chemical Shift (ppm)Complex Chemical Shift (ppm)
H-3,3'8.528.80-9.13
H-5,5'7.15-7.427.52-7.70
H-6,6'-7.70-8.14
Alkyl CH₂2.651.62-1.68
Alkyl CH₃0.900.82-0.88

Mass Spectrometry (e.g., ESI-MS)

Table 2: Example of ESI-MS Data for Ruthenium(II) Bipyridine Complexes Data is for analogous Ru(II) complexes to demonstrate typical fragmentation patterns. mdpi.com

ComplexCalculated m/zFound m/zFragment
[Ru(pynp)(bpy)(CO)₂]²⁺-260.5[M]²⁺
[Ru(pynp)(bpy)(CO)₂]²⁺-246.5[M-CO]²⁺
[Ru(pynp)(bpy)(CH₃CN)₂]²⁺-232.5[M-(CH₃CN)₂]²⁺

X-ray Crystallography for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular packing. For complexes with bulky ligands like 6,6'-bis(1-butylpentyl)-2,2'-bipyridine, crystallography reveals how the steric hindrance of the alkyl groups influences the metal's coordination sphere. mdpi.com In related 6,6'-disubstituted bipyridine complexes, the steric clash between the substituents can lead to distorted geometries, such as a bowing of the pyridyl rings out of the metal's coordination plane. wikipedia.org This distortion can have significant implications for the complex's reactivity and photophysical properties.

Table 3: Selected Crystallographic Data for a Heteroleptic Cu(I) Complex with a 6,6'-disubstituted Bipyridine Ligand Data is for the analogous [Cu(L1)(dmph)]BF₄ complex, where L1 is 6,6'-bis(phenylethynyl)-2,2'-bipyridine. mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Cu-N Bond Lengths (Å)2.016(3) - 2.103(3)
N-Cu-N Bite Angle (°)81.19(12) - 82.59(12)
Coordination GeometryDistorted Tetrahedral

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to probe the bonding within a complex. The vibrational frequencies of the 2,2'-bipyridine (B1663995) ligand, particularly the ring stretching modes, are sensitive to coordination. asianpubs.org Upon binding to a metal, these bands often shift to higher frequencies. asianpubs.orgresearchgate.net For example, the ring breathing mode of free 2,2'-bipyridine, observed around 994 cm⁻¹, shifts to higher wavenumbers upon complexation. asianpubs.org In complexes containing other functional groups, such as carbonyls or nitriles, IR spectroscopy is crucial for identifying their characteristic stretching frequencies and observing how they change in the excited state. mdpi.comnih.gov Time-resolved IR spectroscopy can even track changes in bond strengths upon photoexcitation, revealing, for instance, a weakening of a CN bond in the metal-to-ligand charge transfer (³MLCT) excited state. nih.gov

Table 4: Representative IR Stretching Frequencies (cm⁻¹) for Bipyridine and its Complexes Data is generalized from studies on various bipyridine complexes. asianpubs.orgmdpi.com

Vibrational ModeFree Ligand (2,2'-bipy)Metal Complex
Ring Stretching~1578~1597
Ring Breathing~994~1023
Carbonyl (if present)-1568-2009

Cyclic Voltammetry and Electroanalytical Methods

Table 5: Representative Redox Potentials (vs Fc/Fc⁺) for Bipyridine-type Complexes Data is for analogous metal-bipyridine complexes to illustrate typical potential ranges. mdpi.com

Complex TypeRedox CouplePotential Range (V)Reversibility
Neutral Metal(II) Bipyridinebipy/bipy⁻-2.48 to -2.81Reversible
Free 2,2'-bipyridinebipy/bipy⁻~ -2.67Reversible
Anionic Metal(I) BipyridineSecond bipy Reduction~ -3.0Irreversible

Scanning Tunneling Microscopy (STM) for Surface Characterization

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that enables the visualization of molecules at the atomic or molecular level. aps.org For bipyridine-based ligands and their complexes, STM is used to study their self-assembly on conductive surfaces like gold or highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.netrsc.org The technique can reveal how molecules organize into two-dimensional supramolecular structures. researchgate.netrsc.org Bipyridine terminals can interact with metal atoms on the surface, leading to the formation of on-surface coordination complexes with distinct structural arrangements. researchgate.net While specific STM studies on 6,6'-bis(1-butylpentyl)-2,2'-bipyridine complexes are not widely reported, research on similar ditopic bipyridine ligands shows that molecular isomerization and coordination can be directly observed, providing insights into surface-level chemistry and the formation of molecular wires or networks. researchgate.net Quantitative analysis of STM images can also yield characteristic length scales of the features exhibited by ligand-protected nanoparticles. nih.gov

Other Spectroscopic Techniques for Elucidating Structure and Dynamics

Beyond the core methods, other spectroscopic techniques provide further insight into the properties of these complexes.

UV-Visible (UV-Vis) Absorption Spectroscopy : This technique is fundamental for studying the electronic transitions within the complex. Bipyridine complexes are known for their strong absorption bands in the visible and UV regions, which are often due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The energy of these transitions is sensitive to the ligand's substituents and the coordination environment. mdpi.com

Photoluminescence Spectroscopy : For emissive complexes, such as those with Ru(II) or Ir(III), photoluminescence spectroscopy measures the emission properties. The bulky architecture provided by ligands like 6,6'-bis(1-butylpentyl)-2,2'-bipyridine can help to shield the emissive center, potentially reducing non-radiative decay pathways and enhancing quantum yields. mdpi.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For complexes with unpaired electrons (paramagnetic species), EPR spectroscopy is used to study the magnetic properties and the environment of the paramagnetic center. It can provide information on the distribution of the unpaired electron density between the metal and the ligand, which is crucial for understanding redox non-innocent behavior where the ligand itself can be oxidized or reduced. mdpi.com

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 6,6'-bis(1-butylpentyl)-2,2'-bipyridine?

A1. The synthesis of substituted 2,2'-bipyridines often involves coupling reactions. For 6,6'-dialkyl derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) is widely used. For example, describes the synthesis of 6,6'-(CH₃CH₂CH₂C≡C)₂bpy via palladium-catalyzed coupling of 6,6'-dibromo-2,2'-bipyridine with terminal alkynes. Similarly, demonstrates Suzuki coupling with mesityl boronic acid to introduce bulky substituents. Key steps include:

  • Purification via column chromatography or recrystallization.
  • Characterization via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation .

Q. Q2. How can the coordination behavior of 6,6'-bis(1-butylpentyl)-2,2'-bipyridine with transition metals be experimentally characterized?

A2. Coordination studies typically involve:

  • UV-Vis spectroscopy : To monitor ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
  • Cyclic voltammetry (CV) : To assess redox activity of the metal-ligand complex (e.g., Fe²⁺/Fe³⁺ couples in bipyridine complexes, as in ).
  • X-ray crystallography : For definitive structural analysis of coordination geometry and steric effects induced by bulky alkyl chains (e.g., highlights steric crowding in copper(I) complexes).
  • Magnetic susceptibility measurements : For paramagnetic complexes (e.g., Fe²⁺ systems) .

Advanced Research Questions

Q. Q3. How do steric effects from 6,6'-bis(1-butylpentyl) substituents influence the electronic properties of metal complexes?

A3. Steric bulk can modulate metal-ligand bond lengths and redox potentials. For example:

  • X-ray studies () reveal that bulky substituents distort coordination geometries, reducing ligand field strength.
  • DFT calculations () can quantify steric strain and predict electronic effects. For instance, hybrid functionals (e.g., B3LYP) are validated for analyzing spin states and redox potentials in bipyridine-metal systems.
  • Experimental validation : Compare electrochemical data (e.g., E₁/₂ values) of sterically hindered complexes with less bulky analogs to isolate steric contributions .

Q. Q4. What strategies resolve contradictions in reported stability constants for 2,2'-bipyridine-metal complexes with bulky substituents?

A4. Discrepancies in stability constants (log K) often arise from solvent effects or competing equilibria. To address this:

  • Standardize conditions : Use identical ionic strength (e.g., 0.1 M KCl) and solvent systems (e.g., aqueous vs. acetonitrile).
  • Spectrophotometric titrations : Monitor absorbance changes at ligand-specific wavelengths (e.g., 285 nm for bipyridine π→π* transitions) to calculate log K ().
  • Competition experiments : Introduce a reference ligand (e.g., EDTA for lanthanides) to validate stability rankings .

Q. Q5. How can computational methods predict the catalytic activity of 6,6'-bis(1-butylpentyl)-2,2'-bipyridine in photoredox reactions?

A5. Density functional theory (DFT) is critical for modeling:

  • Electronic structure : Calculate HOMO/LUMO energies to assess light-harvesting potential (e.g., validates B3LYP for thermochemical accuracy).
  • Excited-state dynamics : Time-dependent DFT (TD-DFT) predicts MLCT lifetimes and intersystem crossing rates.
  • Benchmarking : Compare computed redox potentials (e.g., E⁰ for [Ru(bpy)₃]²⁺/³⁺) with experimental CV data to refine computational parameters .

Methodological Considerations

Q. Table 1: Key Characterization Techniques for 6,6'-bis(1-butylpentyl)-2,2'-bipyridine Complexes

Technique Application Example Reference
X-ray crystallographyDetermines coordination geometry and steric strain
Cyclic voltammetryMeasures redox potentials and electron-transfer kinetics
DFT/B3LYPPredicts electronic structure, spin states, and reaction pathways
UV-Vis spectroscopyIdentifies MLCT/LMCT transitions and quantifies ligand binding

Data Contradiction Analysis

Q. Q6. Why do computational and experimental bond lengths differ in sterically crowded complexes?

A6. Discrepancies arise from:

  • Basis set limitations : Smaller basis sets underestimate van der Waals interactions. Use def2-TZVP or larger sets for bulky ligands.
  • Solvent exclusion in DFT : Gas-phase calculations neglect solvation effects. Apply implicit solvent models (e.g., PCM) for accuracy.
  • Thermal motion in X-ray data : High thermal parameters (B-factors) in crowded regions reduce precision. Neutron diffraction or low-temperature studies mitigate this .

Advanced Experimental Design

Q. Q7. How to design a study correlating substituent bulk with catalytic turnover in cross-coupling reactions?

A7.

Synthesize analogs : Prepare 6,6'-dialkyl-2,2'-bipyridines with varying alkyl chain lengths (e.g., ethyl vs. pentyl).

Characterize steric parameters : Use Tolman cone angles or buried volume (%Vbur) from X-ray data.

Catalytic testing : Compare turnover frequencies (TOF) in model reactions (e.g., Suzuki coupling).

Statistical analysis : Plot TOF vs. %Vbur to quantify steric-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.